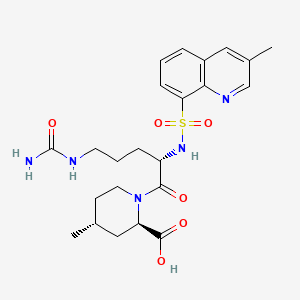
(2R,4R)-4-Methyl-1-((S)-2-((3-methylquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Methyl-1-((S)-2-((3-methylquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a quinoline moiety, and several functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Methyl-1-((S)-2-((3-methylquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid involves multiple steps, including the formation of the piperidine ring, the introduction of the quinoline moiety, and the incorporation of the sulfonamide and urea groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This step typically involves the cyclization of a suitable precursor, such as a diaminopentane derivative, under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone or aldehyde.
Incorporation of Sulfonamide and Urea Groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides and isocyanates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Methyl-1-((S)-2-((3-methylquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sulfonyl chlorides, isocyanates, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,4R)-4-Methyl-1-((S)-2-((3-methylquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, or cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Methyl-1-((S)-2-((3-methylquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways Involved: Cellular signaling pathways, metabolic pathways, or other biological processes that the compound affects.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Methyl-1-((S)-2-((3-methylquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid: can be compared with other compounds that have similar structural features or functional groups, such as:
Properties
Molecular Formula |
C23H31N5O6S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2R,4R)-1-[(2S)-5-(carbamoylamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H31N5O6S/c1-14-8-10-28(18(12-14)22(30)31)21(29)17(6-4-9-25-23(24)32)27-35(33,34)19-7-3-5-16-11-15(2)13-26-20(16)19/h3,5,7,11,13-14,17-18,27H,4,6,8-10,12H2,1-2H3,(H,30,31)(H3,24,25,32)/t14-,17+,18-/m1/s1 |
InChI Key |
ZVWWUWCOGYQTTN-FHLIZLRMSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCNC(=O)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCNC(=O)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















